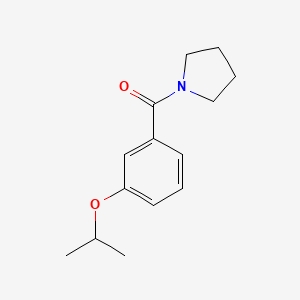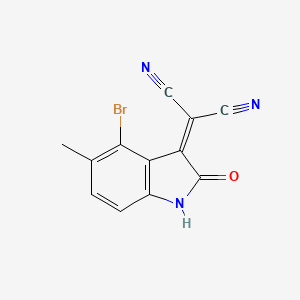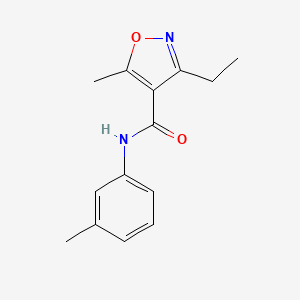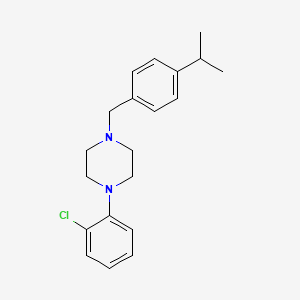
1-(3-isopropoxybenzoyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-isopropoxybenzoyl)pyrrolidine, also known as IPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. IPP is a pyrrolidine derivative that has been shown to possess anti-inflammatory, analgesic, and anticonvulsant effects.
Mecanismo De Acción
The exact mechanism of action of 1-(3-isopropoxybenzoyl)pyrrolidine is not fully understood, but it is believed to act through the modulation of various neurotransmitters and ion channels. This compound has been shown to inhibit the release of glutamate, a neurotransmitter that plays a key role in pain signaling. Additionally, this compound has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory, analgesic, and anticonvulsant effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta, and to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in the inflammatory response. Additionally, this compound has been shown to reduce the release of substance P, a neuropeptide that plays a key role in pain signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-isopropoxybenzoyl)pyrrolidine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it has been shown to possess a wide range of therapeutic properties, making it a versatile compound for use in various studies. However, there are also some limitations to the use of this compound in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 1-(3-isopropoxybenzoyl)pyrrolidine. One area of interest is the potential use of this compound in the treatment of neuropathic pain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to determine its long-term safety and efficacy. Another area of interest is the development of new analogs of this compound with improved therapeutic properties. Overall, this compound is a promising compound with a wide range of potential therapeutic applications, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 1-(3-isopropoxybenzoyl)pyrrolidine involves the reaction of 3-isopropoxybenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction occurs at room temperature and results in the formation of this compound as a white solid with a high yield. The purity of the product can be improved through recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
1-(3-isopropoxybenzoyl)pyrrolidine has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant effects, making it a promising candidate for the treatment of various diseases and conditions. This compound has been studied for its potential use in the treatment of neuropathic pain, epilepsy, and inflammation.
Propiedades
IUPAC Name |
(3-propan-2-yloxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(2)17-13-7-5-6-12(10-13)14(16)15-8-3-4-9-15/h5-7,10-11H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYOQEBFCAMSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5882932.png)


![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882950.png)

![N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5882957.png)


![2-{[2-(benzylsulfonyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5882980.png)

![3-(4-chlorophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5882998.png)
![3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5883011.png)
